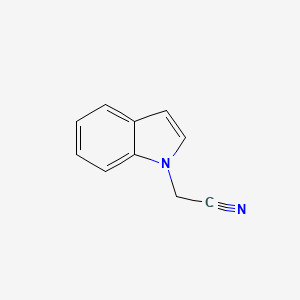

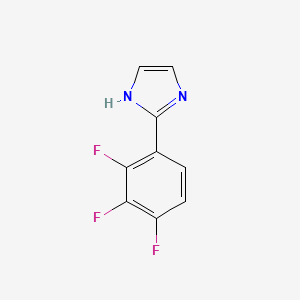

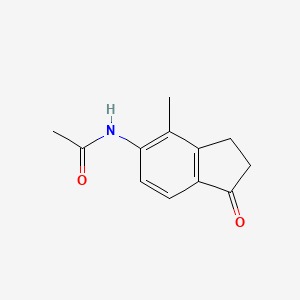

2-(2,3,4-Trifluorophenyl)-1H-imidazole

Vue d'ensemble

Description

“2,3,4-Trifluorophenyl isocyanate” is an aryl fluorinated building block . It’s used as a reactant in the preparation and SAR of urea derivatives as anti-tuberculosis agents .

Molecular Structure Analysis

The molecular formula of “2,3,4-Trifluorophenyl isocyanate” is C7H2F3NO . The linear formula is F3C6H2NCO . The average mass is 173.092 Da and the monoisotopic mass is 173.008850 Da .Physical And Chemical Properties Analysis

The refractive index of “2,3,4-Trifluorophenyl isocyanate” is 1.577 (lit.) . It has a boiling point of 210-213 °C (lit.) and a density of 1.43 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Antifungal Agent Development

Fluconazole, structurally related to 2-(2,3,4-Trifluorophenyl)-1H-imidazole, has been developed as a broad-spectrum antifungal agent. This agent, effective for treating both superficial and systemic infections, was developed by emphasizing azole derivatives for their selective action—specifically inhibiting fungal sterol C-14 demethylation. The development journey of fluconazole involved a transition from imidazole to triazole analogues, aiming to enhance blood concentration levels and reduce metabolic breakdown (Richardson et al., 1990).

Corrosion Inhibition

Imidazole derivatives, including 2-(2,3,4-Trifluorophenyl)-1H-imidazole, have shown efficacy as corrosion inhibitors. For instance, Ouakki et al. (2019) demonstrated that certain imidazole derivatives offer high resistance and act as mixed type inhibitors in environments like sulfuric acid medium. Their study combined electrochemical methods and quantum chemical calculations to establish the relationship between corrosion inhibition and global reactivity descriptors (Ouakki et al., 2019).

Battery-Type Electrode Materials

Research by Wang et al. (2019) explored the application of imidazole derivatives, similar to 2-(2,3,4-Trifluorophenyl)-1H-imidazole, in battery-type electrode materials. They developed Mn-based metal-organic frameworks (MOFs) using imidazole linkers for charge storage applications. These MOFs demonstrated high capacities as alkaline batteries, offering a new approach in creating redox sites for battery-capacitor hybrid devices (Wang et al., 2019).

Antibacterial Applications

The synthesis and evaluation of 2-(2,3,4-Trifluorophenyl)-1H-imidazole analogues have been investigated for potential antibacterial properties. Antolini etal. (1999) explored analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole for their antibacterial capabilities against methicillin-resistant Staphylococcus aureus (MRSA). Their findings indicated that certain structural features, such as the presence of two aryl rings and specific substituents at the C-2 position, are crucial for effective antibacterial activity (Antolini et al., 1999).

Non-Linear Optical (NLO) Material

Imidazole derivatives like 2-(2,3,4-Trifluorophenyl)-1H-imidazole have been synthesized and characterized for their potential as non-linear optical (NLO) materials. Jayabharathi et al. (2012) explored the properties of a bioactive imidazole derivative, demonstrating its NLO behavior through experimental and theoretical studies. This research provides insights into the use of such compounds in the field of optoelectronics (Jayabharathi et al., 2012).

Medicinal Chemistry and Drug Synthesis

Imidazole-based compounds, structurally related to 2-(2,3,4-Trifluorophenyl)-1H-imidazole, have been extensively synthesized for their diverse biological activities in medicinal chemistry. Narwal et al. (2012) synthesized novel imidazole derivatives and evaluated their antimicrobial activities, highlighting the importance of the imidazole ring in the development of new drugs (Narwal et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

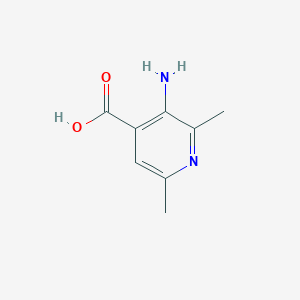

2-(2,3,4-trifluorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2/c10-6-2-1-5(7(11)8(6)12)9-13-3-4-14-9/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMNQUNKDQSSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=NC=CN2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624898 | |

| Record name | 2-(2,3,4-Trifluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4-Trifluorophenyl)-1H-imidazole | |

CAS RN |

438554-18-8 | |

| Record name | 2-(2,3,4-Trifluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3352199.png)

![6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B3352223.png)